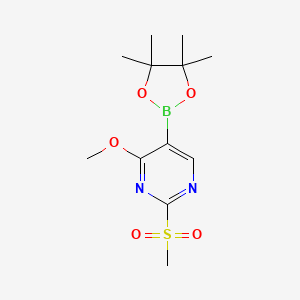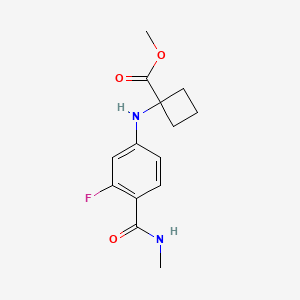
1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate is a complex organic compound featuring a piperazine ring substituted with benzyl and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the benzyl and tert-butyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide or tetrahydrofuran to facilitate the substitutions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The process includes the purification of intermediates and final products using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The benzyl and tert-butyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
- 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(1-(benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate
Uniqueness: 1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate is unique due to its specific substitution pattern on the piperazine ring, which can confer distinct chemical and biological properties. The presence of both benzyl and tert-butyl groups may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H32N2O6 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-O-benzyl 2-O,4-O-ditert-butyl piperazine-1,2,4-tricarboxylate |
InChI |
InChI=1S/C22H32N2O6/c1-21(2,3)29-18(25)17-14-23(19(26)30-22(4,5)6)12-13-24(17)20(27)28-15-16-10-8-7-9-11-16/h7-11,17H,12-15H2,1-6H3 |
InChI Key |
HCUZIVNOUODCHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-](/img/structure/B11830303.png)

![9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-](/img/structure/B11830316.png)





![(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene](/img/structure/B11830342.png)

![tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B11830348.png)

![(2R)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine](/img/structure/B11830368.png)

